molecular formula C16H24N2O3S B2766036 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,3-dimethylbutanamide CAS No. 899979-46-5

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,3-dimethylbutanamide

Cat. No. B2766036
CAS RN: 899979-46-5
M. Wt: 324.44
InChI Key: XCDZOMGFQOETCC-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,3-dimethylbutanamide, commonly known as DTB or DTBAM, is a chemical compound that has attracted significant attention in scientific research due to its unique properties. DTBAM is a member of the thiazolidinedione family of compounds, which are known for their ability to activate peroxisome proliferator-activated receptor gamma (PPARγ).

Scientific Research Applications

Antioxidant and Antibacterial Properties

A study by Ahmad et al. (2012) synthesized novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, showing moderate to significant radical scavenging activity, suggesting their potential as antioxidants. Another research by Ahmad et al. (2010) on N'-arylmethylidene-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetohydrazides found these compounds to possess potential antioxidant and antibacterial activities, highlighting their therapeutic potential (Ahmad et al., 2012; Ahmad et al., 2010).

Anticancer Activity

Brzozowski et al. (2007) synthesized a series of N-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)arylsulfonamides with potential anticancer properties. The compounds showed significant inhibitory activity against various human tumor cell lines, offering a foundation for developing novel anticancer agents (Brzozowski et al., 2007).

Antimicrobial Activities

Research by Dabholkar and Gavande (2016) on novel 1,4-benzothiazine derivatives demonstrated convincing antibacterial activities against Gram-positive bacteria, suggesting their application in addressing antibiotic resistance (Dabholkar & Gavande, 2016).

Neuroprotective Effects

The study of Mohamed et al. (2020) on 7-geranyloxycinnamic acid from Melicope lunu-ankenda leaves revealed neuroprotective potential against H2O2-induced neurotoxicity in neuronal cells. This finding indicates the relevance of such compounds in neurodegenerative disease research (Mohamed et al., 2020).

properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-16(2,3)12-15(19)17-13-6-8-14(9-7-13)18-10-4-5-11-22(18,20)21/h6-9H,4-5,10-12H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDZOMGFQOETCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC=C(C=C1)N2CCCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3,3-dimethylbutanamide

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